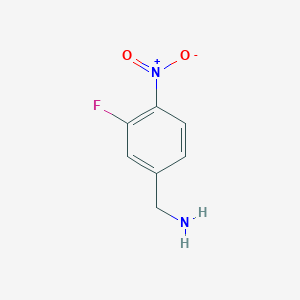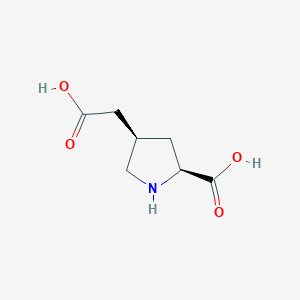
4-(Difluorometoxi)bifenilo
Descripción general
Descripción
4-(Difluoromethoxy)biphenyl is an organic compound with the molecular formula C13H10F2O It consists of a biphenyl structure substituted with a difluoromethoxy group at the para position
Aplicaciones Científicas De Investigación
4-(Difluoromethoxy)biphenyl has several applications in scientific research:
Mecanismo De Acción
Target of Action
A similar compound, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (dgm), has been studied for its effects on pulmonary fibrosis . It targets the Transforming Growth Factor-β1 (TGF-β1) induced epithelial–mesenchymal transformation (EMT) of type 2 lung epithelial cells . EMT plays a key role in the pathogenesis of pulmonary fibrosis .
Mode of Action
The related compound dgm inhibits the expression of proteins such as α-sma, vimentin, and collagen ⅰ and increases the expression of e-cadherin . This suggests that 4-(Difluoromethoxy)biphenyl might interact with its targets in a similar manner, leading to changes in protein expression.
Biochemical Pathways
The related compound dgm has been shown to affect the tgf-β1/smad pathway, which plays a crucial role in fibrosis .
Result of Action
The related compound dgm has been shown to attenuate tgf-β1-induced emt in a549 cells and bleomycin-induced pulmonary fibrosis in rats .
Action Environment
It is known that the outcomes of chemical reactions can be restricted by the reaction environment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the reaction of 4-hydroxybiphenyl with difluoromethylating agents such as difluoromethyltri(n-butyl)ammonium chloride under basic conditions . The reaction proceeds through the formation of a difluorocarbene intermediate, which then reacts with the phenolic oxygen to form the difluoromethoxy group.
Industrial Production Methods: Industrial production of 4-(Difluoromethoxy)biphenyl may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient difluoromethylating agents and catalysts to ensure high yields and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Difluoromethoxy)biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The difluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The biphenyl core can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Cross-Coupling Reactions: The biphenyl structure allows for cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce additional functional groups.
Common Reagents and Conditions:
Difluoromethylating Agents: Difluoromethyltri(n-butyl)ammonium chloride is commonly used for introducing the difluoromethoxy group.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted biphenyl derivatives with different functional groups.
Comparación Con Compuestos Similares
4-(Trifluoromethoxy)biphenyl: Similar in structure but with a trifluoromethoxy group instead of a difluoromethoxy group. It exhibits different electronic properties and reactivity.
4-Methoxybiphenyl: Lacks the fluorine atoms, resulting in different chemical and biological properties.
Uniqueness: 4-(Difluoromethoxy)biphenyl is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Propiedades
IUPAC Name |
1-(difluoromethoxy)-4-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c14-13(15)16-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQOBTBELMMKJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90570929 | |
| Record name | 4-(Difluoromethoxy)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175838-98-9 | |
| Record name | 4-(Difluoromethoxy)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


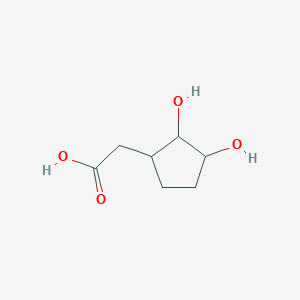
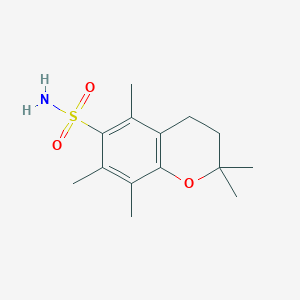
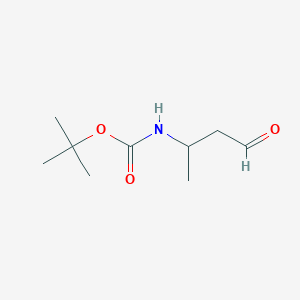
![butanedioic acid;3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-3-oxo-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B64722.png)
![2-(3-Amino-phenyl)-benzo[h]chromen-4-one](/img/structure/B64733.png)

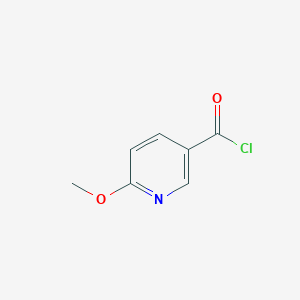


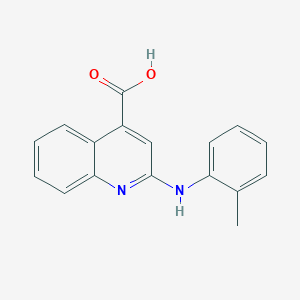
![tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate](/img/structure/B64747.png)
